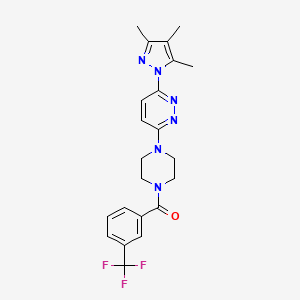

N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

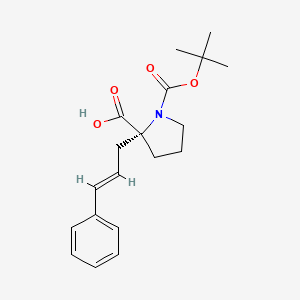

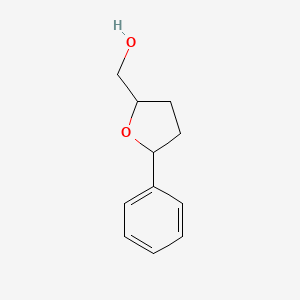

“N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzamide” is a complex organic compound. It contains a cyclopentyl group (a five-membered carbon ring), a benzamide group (a benzene ring attached to a carboxamide), and methoxy group (an oxygen atom bonded to a methyl group). These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of differing electron density due to the presence of polar groups like the benzamide and methoxy groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the benzamide group could participate in hydrolysis or reduction reactions, and the methoxy group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it more soluble in polar solvents .Applications De Recherche Scientifique

Antibacterial Applications

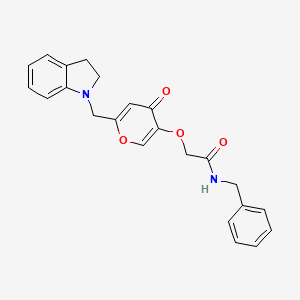

One area of application involves the synthesis and characterization of potent inhibitors targeting bacterial cell division proteins. For instance, derivatives of 3-methoxybenzamide have shown potential as potent antistaphylococcal compounds. Researchers have identified analogues with improved pharmaceutical properties, indicating a promising avenue for developing new antibacterial agents with enhanced efficacy and drug-like characteristics (Haydon et al., 2010).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, research has focused on developing efficient methods for directed C-H bond activation. For example, Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides demonstrates a practical and high-yielding process. This process involves the use of the N-O bond as an internal oxidant, showcasing a versatile approach for the selective formation of valuable chemical structures (Rakshit et al., 2011).

Environmental and Analytical Chemistry

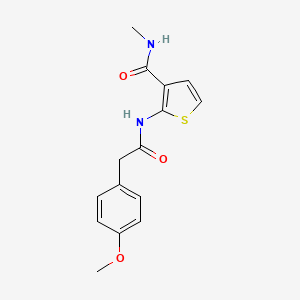

N-methoxybenzamide derivatives have been employed in the development of sensitive analytical methods for detecting environmental phenols in human milk. This highlights their application in environmental monitoring and human health risk assessment. A unique method involving online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) demonstrates the capability to measure low concentrations of various compounds, reflecting the compound's utility in analytical chemistry (Ye et al., 2008).

Neurological Research

Research into potential neuroleptic agents has included the synthesis and pharmacological evaluation of salicylamide derivatives. These studies aim to explore the antidopaminergic properties of these compounds, potentially leading to the development of new treatments for neurological disorders. The focus on compounds like raclopride (a salicylamide derivative) emphasizes the interest in understanding the biochemical mechanisms underlying their pharmacological effects (de Paulis et al., 1986).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-12-6-4-5-11(9-12)13(16)15-10-14(17)7-2-3-8-14/h4-6,9,17H,2-3,7-8,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROQUERKJHLVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2835780.png)

![Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2835788.png)

![4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2835790.png)

![5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B2835791.png)

![2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole](/img/structure/B2835796.png)

![2-Chloro-1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B2835797.png)